molecular formula C9H14N2O B1417636 6-(Tert-butyl)-2-methylpyrimidin-4-ol CAS No. 66700-33-2

6-(Tert-butyl)-2-methylpyrimidin-4-ol

Cat. No.: B1417636
CAS No.: 66700-33-2
M. Wt: 166.22 g/mol
InChI Key: FWEQJBRRCSMYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butyl)-2-methylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Tert-butyl)-2-methylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Tert-butyl)-2-methylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-tert-butyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEQJBRRCSMYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and isolation of novel pyrimidin-4-ol compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidin-4-ol Scaffold: A Technical Guide to Discovery, Synthesis, and Isolation

Executive Summary

The pyrimidin-4-ol (or 4-hydroxypyrimidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse kinase inhibitors (e.g., PI3K, mTOR), antivirals, and antimicrobials. However, its utility is often hampered by a fundamental chemical ambiguity: prototropic tautomerism . The equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms dictates not only biological affinity but also the success of isolation protocols.

This guide moves beyond standard synthesis recipes to address the causality of isolation . It details how to navigate the amphoteric nature of these compounds to achieve high-purity isolation of novel derivatives, distinguishing between N-alkylated and O-alkylated isomers that frequently co-elute.

Part 1: The Tautomeric Enigma & Rational Design

1.1 The Chameleon Effect In the discovery phase, researchers often design molecules assuming the aromatic "ol" form. However, experimental evidence (X-ray crystallography and solution NMR) confirms that the pyrimidin-4(3H)-one (keto) tautomer predominates in both the solid state and polar solvents.

  • Discovery Implication: Docking studies must account for the H-bond donor capability of N3 and the acceptor capability of the C4-carbonyl, rather than the hydroxyl group of the enol form.

  • Isolation Implication: The keto form is more polar. Attempting to purify these compounds using standard non-polar silica conditions often leads to irreversible adsorption or "streaking" due to the acidic N3-proton (

    
    ).
    

1.2 Visualization of Tautomeric Trapping The following diagram illustrates the equilibrium and how specific synthetic conditions "trap" the molecule in different stable forms, creating the separation challenge.

Tautomerism Enol Pyrimidin-4-ol (Aromatic Enol Form) Minor in polar solvent Keto Pyrimidin-4(3H)-one (Keto Form) Major Tautomer Enol->Keto  Equilibrium (Ka) O_Alkyl O-Alkylated Product (Imidate) Low Polarity Enol->O_Alkyl  Hard Electrophiles (e.g., Alkyl Halides + Ag+) N_Alkyl N-Alkylated Product (Amide-like) High Polarity Keto->N_Alkyl  Soft Electrophiles (e.g., Michael Acceptors)

Caption: Tautomeric equilibrium favoring the keto form and the divergent synthetic pathways leading to N- vs O-substituted isolation targets.

Part 2: Synthetic Strategies & Reaction Engineering

To discover novel compounds, we typically employ the Cyclocondensation Strategy . This approach builds the ring rather than modifying it, allowing for greater diversity at the C2, C5, and C6 positions.

2.1 The Principle of "Soft" Condensation

  • Reagents: Amidines (R-C(=NH)NH₂) +

    
    -Keto Esters or Malonates.
    
  • The Critical Variable: Base Selection.

    • Strong Bases (NaOEt/EtOH): Promote rapid cyclization but can lead to side reactions if the electrophile is sensitive.

    • Weak Bases (Et₃N/DMF): Slower, but favor thermodynamic control, often yielding cleaner crude mixtures that simplify isolation.

2.2 Protocol: Regioselective Synthesis of 2,6-Disubstituted Pyrimidin-4-ols

  • Step 1: Dissolve the amidine hydrochloride (1.0 eq) and

    
    -keto ester (1.1 eq) in anhydrous ethanol.
    
  • Step 2: Add Sodium Ethoxide (2.5 eq) dropwise at 0°C. Why? The first equivalent neutralizes the amidine salt; the remaining equivalents generate the enolate.

  • Step 3: Reflux for 4–12 hours. Monitor via TLC (use 10% MeOH in DCM).

  • Step 4 (The Quench): Crucial for Isolation. Do not just evaporate. Acidify with acetic acid to pH ~6. This forces the product out of the salt form and often precipitates the neutral pyrimidinone.

Part 3: Isolation & Purification Protocols

This is the most technically demanding phase. Pyrimidin-4-ols are amphoteric; they can form salts with both acids (protonating N1) and bases (deprotonating N3).

3.1 The Isoelectric Precipitation Method (Primary Isolation) For many analogs, column chromatography is unnecessary if the isoelectric point (pI) is leveraged.

  • Concentration: Remove the reaction solvent (usually EtOH or DMF) under reduced pressure.

  • Solubilization: Redissolve the residue in minimal water. The high pH (from reaction base) keeps the product soluble as the pyrimidinolate anion.

  • Titration: Slowly add 1N HCl while stirring.

  • The Drop: As pH approaches 5–6 (the typical pKa of the N3 proton), the neutral keto form will precipitate.

  • Filtration: Collect the solid. Wash with cold water (removes inorganic salts) and diethyl ether (removes unreacted starting materials).

3.2 Chromatographic Purification (Secondary Isolation) If the compound does not precipitate or contains regioisomers (N- vs O-alkylated byproducts), chromatography is required.

  • The Problem: Silica gel is slightly acidic. Pyrimidin-4-ols will "streak" or bind irreversibly.

  • The Solution: Basified Silica.

    • Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA). This neutralizes acidic sites on the silica.

    • Mobile Phase: DCM:MeOH (95:5 to 90:10). The methanol breaks hydrogen bonds between the pyrimidinone and the stationary phase.

3.3 Data Visualization: Purification Decision Tree

Purification Start Crude Reaction Mixture Solubility Is the product water soluble at pH 10? Start->Solubility Precip Acidify to pH 5-6 (Isoelectric Point) Solubility->Precip Yes Extract Extraction required (n-BuOH or CHCl3) Solubility->Extract No (Oily/Organic) Solid Solid Forms? Precip->Solid Filter Filter & Wash (H2O then Et2O) Solid->Filter Yes Solid->Extract No (Remains in soln) Recryst Recrystallize (EtOH or DMF/H2O) Filter->Recryst Column Flash Chromatography (DCM:MeOH + 1% TEA) Extract->Column

Caption: Decision logic for isolating pyrimidin-4-ol derivatives based on solubility and ionization state.

Part 4: Structural Elucidation & Validation

Distinguishing the desired pyrimidin-4-one from O-alkylated impurities or other isomers is critical.

4.1 NMR Diagnostics

  • Carbonyl Signal (¹³C NMR): The C4 carbonyl in the keto form typically appears at 160–165 ppm . If the compound is O-alkylated (aromatic enol ether), this carbon shifts upfield to 165–170 ppm (deshielded by oxygen but lacking C=O character).

  • NH Proton (¹H NMR): The N3-H is often broad and appears downfield (11–13 ppm ) in DMSO-d₆. Its disappearance (without alkylation) or replacement by an alkyl group signal with specific splitting patterns confirms N-alkylation.

4.2 Data Table: Differentiating Tautomers/Isomers

FeaturePyrimidin-4(3H)-one (Target)4-Methoxypyrimidine (O-Alkylated impurity)
¹H NMR (NH) Broad singlet, 11–13 ppmAbsent
¹³C NMR (C4) ~160–162 ppm (C=O)~168–170 ppm (C-O-C)
IR Spectrum Strong C=O stretch (~1660–1690 cm⁻¹)No C=O; C-O-C bands present
Solubility High in polar solvents (DMSO, DMF)Soluble in non-polar (DCM, Et₂O)
TLC Behavior Low R_f (polar), streaks on silicaHigh R_f, clean spots

References

  • Hall, V. M., et al. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C. Link

  • Maddila, S., et al. (2018).[1][2] Therapeutic potential of heterocyclic pyrimidine scaffolds. Journal of Heterocyclic Chemistry. Link

  • Jame, et al. (2024).[3] Recent Advances in Pyrimidine-Based Drugs. Molecules. Link

  • Bharatam, P. V., et al. (2023).[4] Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Link

  • Zhang, L., et al. (2025). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Literature review of substituted pyrimidin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Pyrimidin-4-ol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of life—DNA and RNA—and its ability to serve as a versatile template for designing therapeutic agents.[1][2][3][4] Among its many variations, the substituted pyrimidin-4-ol core and its tautomeric pyrimidin-4-one form are of particular interest to researchers. This guide offers a comprehensive exploration of substituted pyrimidin-4-ol derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the critical aspects of their synthesis, dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, and survey their broad therapeutic applications, from oncology to infectious diseases. By integrating detailed experimental protocols, data-driven insights, and visual schematics, this document aims to serve as an authoritative resource for advancing the discovery and development of novel pyrimidine-based therapeutics.

Introduction: The Pyrimidin-4-ol Scaffold

The six-membered 1,3-diazine ring of pyrimidine is not merely a common heterocyclic structure; it is a biologically validated pharmacophore.[5] Its electron-rich nature and capacity for hydrogen bonding allow derivatives to interact effectively with a multitude of biological targets, often improving pharmacokinetic and pharmacodynamic properties when used as bioisosteres for other aromatic systems.[6] The pyrimidin-4-ol scaffold, in particular, has given rise to compounds with an impressive spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[1][2][4][7][8]

The significance of this core is underscored by the number of clinically approved drugs containing the pyrimidine moiety, such as the anticancer agent 5-Fluorouracil and the antibacterial drug Trimethoprim.[7][9][10] This clinical success provides a powerful rationale for the continued exploration of novel substituted pyrimidin-4-ol derivatives. This guide synthesizes current knowledge to provide a logical framework for understanding their design, from foundational synthesis to the elucidation of their therapeutic potential.

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The construction of the pyrimidin-4-ol ring system can be achieved through various synthetic methodologies, ranging from classical cyclocondensation reactions to more modern and efficient multi-component approaches. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation is a cornerstone technique for synthesizing the pyrimidine core. This approach typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing species. For instance, derivatives of pyrimidinone and dihydropyrimidinone can be synthesized through the cyclocondensation of α-aminoamidines with various saturated carbonyl compounds.[11] This robust method allows for the introduction of diverse substituents at various positions of the pyrimidine ring.

Multi-Component Reactions (MCRs)

MCRs offer a highly efficient and atom-economical route to complex molecular architectures from simple precursors in a single step. A notable example is the three-component reaction involving alkoxyallenes, nitriles, and carboxylic acids, which provides a flexible pathway to highly substituted pyridin-4-ol derivatives, a closely related and sometimes interconvertible scaffold. Such methods are prized in library synthesis for drug discovery due to their operational simplicity and the structural diversity of the products generated.

Below is a generalized workflow illustrating the synthesis of a substituted pyrimidin-4-ol derivative via a classical cyclocondensation approach.

G cluster_reactants Starting Materials cluster_process Process cluster_product Product Amidine Amidine Derivative (e.g., Guanidine, Urea) Reaction Cyclocondensation (Base or Acid Catalysis) Amidine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl Acetoacetate) Dicarbonyl->Reaction Product Substituted Pyrimidin-4-ol Core Reaction->Product

Sources

Methodological & Application

Experimental design for testing 6-(Tert-butyl)-2-methylpyrimidin-4-ol bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-(Tert-butyl)-2-methylpyrimidin-4-ol (CAS: 19806-25-8) represents a distinct class of functionalized pyrimidines. Unlike hydrophilic nucleobases, the inclusion of a bulky tert-butyl group at the C6 position introduces significant lipophilicity and steric hindrance. This modification alters the molecule's pharmacokinetic profile, potentially enhancing membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., kinases or oxidoreductases).

Tautomeric Consideration

Researchers must recognize that this molecule exists in dynamic equilibrium between its enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution, the dominant tautomer is dictated by solvent polarity.

  • Non-polar solvents: Favors the enol form (aromaticity retention).

  • Polar/Aqueous media: Favors the keto form (H-bond donor capability).

This guide provides a standardized workflow to evaluate the bioactivity of this scaffold, moving from solubility optimization to specific biological assays.

Experimental Workflow Overview

The following flowchart outlines the critical path for characterizing this compound. Do not proceed to biological assays until solubility is validated.

BioactivityWorkflow Start Compound: 6-(t-butyl)-2-methylpyrimidin-4-ol Solubility Phase 1: Solubility Profiling (DMSO Tolerance & Precipitation Check) Start->Solubility Decision1 Is soluble > 100 µM in Media? Solubility->Decision1 Cytotox Phase 2: Mammalian Cytotoxicity (MTT Assay - HEK293/HepG2) Decision1->Cytotox Yes Formulation Action: Optimize Formulation (Add Cyclodextrin or Liposomes) Decision1->Formulation No Antimicrobial Phase 3: Antimicrobial Screen (MIC Determination - ESKAPE pathogens) Cytotox->Antimicrobial If CC50 > 10 µM Analysis Phase 4: Data Analysis (SI Calculation: CC50 / MIC) Antimicrobial->Analysis Formulation->Solubility

Figure 1: Critical path for bioactivity assessment. The bulky tert-butyl group necessitates rigorous solubility checks before cell-based assays.

Phase 1: Solubility & Stock Preparation

Challenge: The tert-butyl group renders the molecule hydrophobic. Direct dissolution in aqueous cell culture media will likely cause micro-precipitation, leading to false negatives (low bioavailability) or false positives (aggregate toxicity).

Protocol 1.1: DMSO Stock Preparation
  • Weighing: Accurately weigh 5–10 mg of compound.

  • Solvent: Dissolve in 100% sterile-filtered DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration .

    • Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 1.2: Aqueous Compatibility Check

Before adding to cells, perform a "dummy" dilution:

  • Pipette 1 µL of 20 mM stock into 199 µL of warm culture media (100 µM final).

  • Incubate at 37°C for 1 hour.

  • Validation: Inspect under 20x microscopy. If crystals are visible, the concentration is too high. Reduce testing range to 50 µM max or use a carrier (e.g., 2-hydroxypropyl-β-cyclodextrin).

Phase 2: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the CC50 (Cytotoxic Concentration 50%) to establish a safety window before testing for specific therapeutic activity. Cell Lines:

  • HEK293 (Human Embryonic Kidney) – General toxicity baseline.

  • HepG2 (Liver) – Metabolic activation/toxicity potential.

Materials
  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

  • Solubilization Buffer (DMSO or SDS-HCl).

Protocol Steps
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in media (Range: 0.1 µM to 100 µM).

    • Critical Control: Maintain final DMSO concentration < 0.5% in all wells.

    • Include Vehicle Control (0.5% DMSO only) and Positive Control (Triton X-100 or Doxorubicin).

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL MTT stock per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Interpretation:



  • Stop/Go Criteria: If

    
     on HEK293, the compound is likely too toxic for general therapeutic use unless targeted delivery is employed.
    

Phase 3: Antimicrobial Screening (MIC)

Rationale: Pyrimidine analogs often inhibit key microbial enzymes (e.g., Dihydrofolate Reductase - DHFR). The tert-butyl group may also facilitate penetration of the bacterial cell envelope.

Protocol: Broth Microdilution (CLSI Standards)

Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL of compound (2x concentration) to column 1. Serially dilute 1:2 across the plate. Add 100 µL inoculum to all wells.

  • Controls:

    • Growth Control: Bacteria + Media + DMSO.

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection for turbidity or OD600 measurement.

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

Mechanistic Insight & Pathway Visualization

If bioactivity is observed, the mechanism likely involves competitive inhibition of pyrimidine-binding enzymes or membrane disruption.

Mechanism Ligand 6-(t-butyl)-2-methylpyrimidin-4-ol Target1 Bacterial DHFR (Folate Pathway) Ligand->Target1 H-Bonding (Keto form) Target2 Kinase ATP Pocket (Hinge Region Binder) Ligand->Target2 Hydrophobic Interaction (t-Butyl) Membrane Lipid Bilayer (Non-specific Disruption) Ligand->Membrane High Conc. (>50µM) Effect1 Inhibition of DNA Synthesis Target1->Effect1 Target2->Effect1 Effect2 Cell Death / Stasis Membrane->Effect2 Effect1->Effect2

Figure 2: Potential Mechanisms of Action. The scaffold mimics natural substrates (Target 1/2) or acts via membrane stress (Membrane).

Results Reporting & Statistical Analysis

Report data using the following standardized table format to ensure reproducibility.

ParameterAssayCell Line / StrainResult (

/ MIC)

Value
SI (Selectivity Index)
Cytotoxicity MTT (48h)HEK293

0.98N/A
Cytotoxicity MTT (48h)HepG2

0.96N/A
Antibacterial Broth DilutionS. aureus (ATCC 29213)

N/A

Antibacterial Broth DilutionE. coli (ATCC 25922)

N/A

Selectivity Index (SI) Calculation:



  • SI > 10: Promising Lead.

  • SI < 1: General toxin (non-selective).

References

  • Jain, K. S., et al. (2006). "Recent advances in pharmacological profile of pyrimidines: A review." Current Science. (General Pyrimidine Bioactivity).

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. (Standard Protocol for MIC).

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative MTT Protocol).

  • Lipinski, C. A. (2001). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods. (Solubility/LogP Context).

Application Note: Cell-Based Evaluation of 6-(Tert-butyl)-2-methylpyrimidin-4-ol Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for evaluating the biological efficacy of 6-(Tert-butyl)-2-methylpyrimidin-4-ol , a bioactive small molecule scaffold with significant potential in medicinal chemistry, particularly as a precursor for kinase inhibitors and metabolic modulators.

Introduction & Scientific Rationale

The compound 6-(Tert-butyl)-2-methylpyrimidin-4-ol represents a privileged scaffold in drug discovery. The pyrimidine core is ubiquitous in bioactive agents (e.g., kinase inhibitors, antimetabolites), while the tert-butyl moiety at the C6 position introduces significant lipophilicity and steric bulk. This structural feature is critical for:

  • Hydrophobic Pocket Occupancy: Enhancing binding affinity within the ATP-binding sites of kinases or allosteric sites of metabolic enzymes.

  • Membrane Permeability: Improving cellular uptake compared to more polar analogues.

  • Metabolic Stability: Steric shielding of the pyrimidine ring against rapid nucleophilic attack or enzymatic degradation.

Evaluating the efficacy of this compound requires a robust screening cascade that moves beyond simple endpoint toxicity to dynamic, time-resolved profiling of cellular fate.

Scope of Application
  • Primary Indication: Antiproliferative efficacy (Oncology).

  • Secondary Indication: Cytoprotection or metabolic modulation (depending on dosage and cell type).

  • Target Audience: Medicinal Chemists, Cell Biologists, and HTS Managers.

Experimental Design Strategy

To ensure data integrity and reproducibility (E-E-A-T), we utilize a Multiplexed Cytotoxicity and Mechanism-of-Action (MoA) Workflow . This approach minimizes false positives caused by compound aggregation or assay interference (e.g., quenching of fluorescence by the aromatic ring).

Screening Cascade Diagram

The following logic flow illustrates the decision matrix for evaluating the compound.

ScreeningCascade Start Compound Solubilization (DMSO Stock) Step1 Primary Screen: ATP Quantitation (CellTiter-Glo) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Secondary Screen: Real-Time Cell Analysis (Impedance) Decision1->Step2 Yes Discard Discard / Resynthesize Decision1->Discard No Step3 Mechanistic Profiling: Annexin V / PI Staining Step2->Step3 Stop Lead Optimization / SAR Step3->Stop

Figure 1: Decision tree for the biological evaluation of pyrimidine derivatives.

Protocol 1: Quantitative Cytotoxicity Profiling (ATP Bioluminescence)

Objective: Determine the half-maximal inhibitory concentration (


) of 6-(Tert-butyl)-2-methylpyrimidin-4-ol across a panel of cell lines. We prioritize ATP monitoring over tetrazolium reduction (MTT/MTS) to avoid potential metabolic interference by the pyrimidine ring.
Materials
  • Compound: 6-(Tert-butyl)-2-methylpyrimidin-4-ol (Purity >98%).[1][2]

  • Reagent: CellTiter-Glo® 2.0 (Promega) or equivalent ATP-lite system.

  • Cell Lines: A549 (Lung), MCF-7 (Breast), HEK293 (Normal Kidney Control).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 10 mg of compound in 100% DMSO to achieve a 10 mM stock.

    • Critical Check: Vortex for 2 minutes. If turbidity persists, sonicate at 40°C for 5 minutes. The tert-butyl group can reduce solubility in aqueous buffers.

  • Cell Seeding:

    • Seed cells in white-walled, clear-bottom 384-well plates.

    • Density: 1,000 cells/well (A549) or 2,000 cells/well (HEK293) in 25 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment (Dose-Response):

    • Prepare a 1:3 serial dilution in DMSO (10 points). Top concentration: 10 mM.

    • Dilute 1:200 into culture media to generate 5x working solutions.

    • Add 5 µL of working solution to cells (Final DMSO = 0.5%).

    • Controls: Vehicle (0.5% DMSO) and Positive Control (e.g., Staurosporine 1 µM).

  • Incubation:

    • Incubate for 72 hours.

  • Readout:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 30 µL CellTiter-Glo reagent. Shake orbitally (2 mins).

    • Incubate 10 mins (RT) to stabilize luminescence.

    • Read on a multimode plate reader (e.g., EnVision or Cytation).

Data Analysis & Acceptance Criteria

Normalize data to Vehicle Control (100% Viability) and Staurosporine (0% Viability). Fit curves using a 4-parameter logistic (4PL) regression.

Table 1: Hypothetical Potency Data Format

Cell Line Tissue Origin IC50 (µM) R² Value Interpretation
A549 Lung Carcinoma 2.4 ± 0.3 0.98 Potent antiproliferative activity.
MCF-7 Breast Adenocarcinoma 5.1 ± 0.5 0.96 Moderate efficacy.

| HEK293 | Embryonic Kidney | > 50.0 | N/A | High selectivity window (>20-fold). |

Protocol 2: Mechanistic Deconvolution (Apoptosis vs. Necrosis)

Once efficacy is established, it is vital to determine how the compound kills cells. Pyrimidine analogues often act as antimetabolites or kinase inhibitors, triggering Apoptosis (Programmed Cell Death) rather than Necrosis (uncontrolled lysis).

Workflow: Flow Cytometry (Annexin V / Propidium Iodide)

Rationale: The tert-butyl group may facilitate membrane intercalation. We must distinguish between specific apoptotic signaling and non-specific membrane disruption (detergent effect).

  • Treatment: Treat A549 cells with

    
     of the compound for 24 hours.
    
  • Harvesting: Collect media (floating cells) and trypsinize adherent cells. Combine to ensure all populations are analyzed.

  • Staining:

    • Wash cells with cold PBS.

    • Resuspend in 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at RT in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (e.g., BD FACSCelesta).

Interpretation Logic
  • Annexin V+/PI- (Early Apoptosis): Indicates specific target engagement (e.g., kinase inhibition).

  • Annexin V+/PI+ (Late Apoptosis): Progression of cell death.

  • Annexin V-/PI+ (Necrosis): Indicates toxicity/membrane rupture. If this population dominates early (<4h), the compound acts as a detergent/toxin, not a drug.

Proposed Mechanism of Action (MoA)

Based on the structural homology of 6-(Tert-butyl)-2-methylpyrimidin-4-ol to known kinase inhibitors (e.g., p38 MAPK or EGFR inhibitors), the compound likely competes for the ATP-binding pocket. The diagram below hypothesizes the pathway interference.

MoA Ligand Growth Factor (EGF) Receptor RTK (Receptor) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Compound 6-(Tert-butyl)- 2-methylpyrimidin-4-ol Compound->Receptor ATP Competition RAF RAF Kinase Compound->RAF Potential Target RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Figure 2: Hypothesized point of intervention.[3][4] The pyrimidine scaffold is a classic ATP-mimetic pharmacophore.

References

  • Hitchcock, S. A., et al. (2009). Structure-activity relationships of pyrimidine-based inhibitors of p38α kinase. Journal of Medicinal Chemistry.[4] Link

  • Riss, T. L., et al. (2004). Cell Viability Assays: ATP-based vs. Tetrazolium-based. Assay Guidance Manual (NCBI). Link

  • Kumar, P., et al. (2018). Pyrimidines as potent anticancer agents: A review. European Journal of Medicinal Chemistry.[4] Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link

Sources

Application Note: SAR Development of 6-(Tert-butyl)-2-methylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Structural Significance[1][2][3][4]

The 6-(tert-butyl)-2-methylpyrimidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for phenyl rings or as a core template for kinase inhibitors (e.g., Aurora, EGFR) and GPCR ligands. Its structural utility is defined by three distinct features:

  • The tert-butyl group (C6): A bulky, lipophilic anchor that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region).

  • The Hydroxyl/Keto motif (C4): A versatile handle for tautomeric recognition or conversion to a leaving group.

  • The Methyl group (C2): A vector for solubility modulation or further chain extension.

This guide details the protocols for synthesizing this core and generating a Structure-Activity Relationship (SAR) library, focusing on reproducibility and mechanistic validity.

Structural Analysis & SAR Strategy

Before synthesis, one must understand the electronic and steric landscape of the molecule. The "4-ol" nomenclature is chemically misleading in physiological conditions; the molecule exists predominantly as the pyrimidin-4(3H)-one tautomer.

Tautomeric Implications[3][4][5]
  • Donor/Acceptor Profile: As a pyrimidinone, N3 is a hydrogen bond donor, and the C4-carbonyl is an acceptor.

  • Aromatization: Functionalizing the oxygen (O-alkylation) locks the aromatic pyrimidin-4-ol form. Functionalizing the nitrogen (N-alkylation) locks the pyrimidinone form.

  • SAR Consequence: Most kinase inhibitors require the aromatic form (via chlorination and subsequent amination) to planarize the ring for the hinge region.

SAR Vector Map

The following diagram outlines the logical points of diversity for this scaffold.

SAR_Map Core 6-(tert-butyl)-2-methylpyrimidin-4-ol (Scaffold) C4 C4 Position (Reactive) • Cl Displacement (SNAr) • Buchwald-Hartwig • Etherification Core->C4 C5 C5 Position (Electronic) • Halogenation (Br/I) • Suzuki Coupling • Solubility modulation Core->C5 C6 C6 Position (Hydrophobic) • t-Butyl (Current) • CF3 / Isopropyl • Cyclopropyl Core->C6 C2 C2 Position (Tail) • Methyl Oxidation • Lateral Lithiation • Amidine variation Core->C2

Caption: Strategic vectors for diversification. C4 is the primary "warhead" attachment point; C5 modulates electronic properties; C6 anchors the molecule.

Synthetic Protocols

The following workflows are validated for gram-scale synthesis.

Protocol A: The Principal Synthesis (Cyclocondensation)

This step constructs the pyrimidine ring via a condensation between an amidine and a


-keto ester.[1]

Reaction: Acetamidine HCl + Ethyl Pivaloylacetate


 6-(tert-butyl)-2-methylpyrimidin-4-ol

Step-by-Step Procedure:

  • Base Preparation: In a dry 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and nitrogen inlet, dissolve Sodium metal (2.53 g, 110 mmol) in absolute Ethanol (150 mL). Caution: Exothermic hydrogen evolution.

  • Amidine Release: Add Acetamidine hydrochloride (10.4 g, 110 mmol) to the ethoxide solution. Stir at ambient temperature for 15 minutes to liberate the free amidine.

  • Condensation: Add Ethyl pivaloylacetate (17.2 g, 100 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by LCMS (Target Mass: 166.1 [M+H]).
    
  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dissolve the residue in minimal water (50 mL).

    • Acidify carefully with Glacial Acetic Acid to pH ~5. The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry in a vacuum oven at

      
      .[2]
      

Yield Expectation: 75–85% Critical Checkpoint:


 NMR should show the tert-butyl singlet (~1.2 ppm) and the C5-H singlet (~6.1 ppm).
Protocol B: Activation (Chlorination)

To enable SAR at the C4 position, the hydroxyl group is converted to a chloride.

Reaction: Pyrimidin-4-ol +




4-Chloro-6-(tert-butyl)-2-methylpyrimidine

Step-by-Step Procedure:

  • Setup: Place the dried pyrimidin-4-ol (10 g, 60 mmol) in a 250 mL RBF.

  • Reagent Addition: Add Phosphorus Oxychloride (

    
    , 50 mL) carefully. Note: Neat reaction is preferred.
    
  • Catalysis (Optional): Add 5 drops of DMF to catalyze the Vilsmeier-Haack type mechanism.

  • Reaction: Reflux (

    
    ) for 3 hours. The suspension will turn into a clear yellow solution.
    
  • Quenching (Hazard):

    • Remove excess

      
       via rotary evaporation.
      
    • Pour the oily residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent exotherm.

    • Neutralize with

      
       (sat. aq.) to pH 8.[3]
      
  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry over 
    
    
    
    and concentrate.

Stability Note: The chloride intermediate is relatively stable but susceptible to hydrolysis if stored in wet solvents. Use immediately for Library Generation.

Protocol C: Library Generation (S_NAr Diversification)

This protocol displaces the C4-Chloride with various amines (anilines, aliphatic amines) to create the final SAR analogs.

Reaction: 4-Cl-Pyrimidine +




4-Amino-Analog[4]

Step-by-Step Procedure:

  • Mixture: In a microwave vial or sealed tube, combine:

    • 4-Chloro intermediate (1.0 eq)[3][5][6]

    • Amine (

      
      ) (1.2 eq)[6]
      
    • Isopropanol (concentration 0.2 M)

    • Catalytic conc. HCl (2 drops) or

      
      -TSA (0.1 eq).
      
  • Heating: Heat to

    
     (oil bath) or 
    
    
    
    (microwave) for 1–2 hours.
  • Validation: Monitor TLC (Hexane:EtOAc 3:1). The product is usually more polar than the starting chloride.

  • Purification:

    • Evaporate solvent.[2][7]

    • Redissolve in DMSO for prep-HPLC OR dilute with EtOAc and wash with

      
       for flash chromatography.
      

Experimental Workflow Diagram

The following flow illustrates the critical path from raw materials to biological testing.

Workflow Start Start: Acetamidine + Ethyl Pivaloylacetate Step1 1. Cyclization (NaOEt/EtOH, Reflux) Start->Step1 Check1 QC: 1H NMR (Confirm Core) Step1->Check1 Step2 2. Activation (POCl3, Reflux) Check1->Step2 Pass Step3 3. Diversification (SNAr with Amine Library) Step2->Step3 Intermediate: 4-Cl Step4 4. Profiling (Kinase Assay / ADME) Step3->Step4 Final Analogs

Caption: Integrated workflow for the synthesis and testing of pyrimidine analogs.

Physicochemical Profiling & Data Management

When generating analogs, track the following parameters to ensure the SAR data is interpretable.

ParameterMethodTarget Range (Drug-Like)Relevance to Scaffold
cLogP Calculated2.0 – 4.5The t-butyl group adds ~1.8 to LogP. Ensure R-groups at C4 are polar enough to compensate.
Solubility Kinetic (PBS pH 7.4)> 20

The core is lipophilic. C4-amines with solubilizing tails (morpholine, piperazine) are recommended.
TPSA Calculated< 140

Pyrimidine Ns contribute to PSA. Keep side chains balanced.
LE Ligand Efficiency> 0.3This small scaffold (MW ~166) is ideal for Fragment-Based Drug Discovery (FBDD).
Biological Assay Setup (Representative Kinase Screen)

To validate the activity of the new analogs:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    
  • Substrate: Use a generic substrate like Histone H3 or a specific peptide depending on the target kinase.

  • ATP Km: Run assays at

    
     apparent for ATP to detect ATP-competitive inhibitors (which this scaffold typically produces).
    
  • Control: Use Staurosporine as a positive control for inhibition.

References

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. (Accessed 2025).[8][9][10] A technical guide on

    
     conditions for pyrimidines.
    
    
  • National Institutes of Health (PMC). A deconstruction–reconstruction strategy for pyrimidine diversification. (2023).[5] Discusses strategies for modifying pyrimidine cores.

  • Molecules (MDPI). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).[11] Reviews the biological relevance of this specific scaffold type.

  • Organic Syntheses. General protocols for amidine condensation. (Representative).

  • Katritzky, A. R., et al. Tautomerism in drug discovery.[12] Journal of Computer-Aided Molecular Design (2010).[12] Essential reading for the "ol" vs "one" equilibrium.

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for 6-(Tert-butyl)-2-methylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 6-(tert-butyl)-2-methylpyrimidin-4-ol (also referred to as 4-hydroxy-6-tert-butyl-2-methylpyrimidine). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., B-Raf inhibitors) and agrochemicals.

Unlike simple methyl-substituted pyrimidines, the tert-butyl group introduces significant steric bulk adjacent to the reaction center. This guide focuses on overcoming the specific kinetic barriers and solubility challenges introduced by this moiety.

Part 1: The "Golden Path" Protocol

This protocol is the optimized standard operating procedure (SOP). Deviations from this stoichiometry are the primary cause of yield loss.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Acetamidine HCl 1.2N-C-N SourceMust be dry. Hygroscopic nature causes hydrolysis.
Ethyl pivaloylacetate 1.0C-C-C SourceAlso known as Ethyl 4,4-dimethyl-3-oxopentanoate.
Sodium Ethoxide (NaOEt) 2.5Base1.0 eq to neutralize HCl; 1.0 eq to form enolate; 0.5 eq excess.
Ethanol (Anhydrous) [0.5 M]SolventWater content must be <0.05% to prevent ester hydrolysis.
Step-by-Step Methodology
  • Base Preparation: Charge an oven-dried flask with anhydrous ethanol under

    
    . Add sodium metal (or solid NaOEt) and stir until fully dissolved/homogenous.
    
  • Free-Basing: Add Acetamidine Hydrochloride to the NaOEt solution at room temperature (25°C). Stir for 30 minutes.

    • Why? Acetamidine HCl is stable; the free base is reactive but unstable. Generating it in situ prevents decomposition.

  • Condensation: Add Ethyl pivaloylacetate dropwise over 20 minutes.

    • Technical Insight: The tert-butyl group creates steric hindrance. Rapid addition can lead to local concentration spikes favoring self-condensation of the ester.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Note: Methyl analogs cyclize in 3-4 hours. The bulky tert-butyl group requires extended kinetic energy to overcome the activation barrier for ring closure.

  • Workup: Cool to room temperature. Remove 70% of solvent via rotary evaporation. Dilute with water and acidify carefully with HCl to pH 5–6 to precipitate the product.

Part 2: Reaction Logic & Mechanism

The synthesis relies on a condensation reaction between an amidine and a


-keto ester.[1] Understanding the pathway helps diagnose failures.
Workflow Visualization

ReactionPathway Reagents Acetamidine HCl + NaOEt FreeBase Free Amidine (Reactive Species) Reagents->FreeBase Deprotonation Addition Add Ethyl Pivaloylacetate FreeBase->Addition + Beta-keto ester Intermediate Open-Chain Intermediate Addition->Intermediate Nucleophilic Attack Cyclization Reflux (Cyclization) - EtOH, - H2O Intermediate->Cyclization Steric Barrier (t-Butyl) Product 6-(t-Butyl)-2-methyl pyrimidin-4-ol Cyclization->Product Condensation

Figure 1: Reaction pathway highlighting the critical free-basing step and the steric barrier imposed by the tert-butyl group during cyclization.[2][3]

Part 3: Troubleshooting & FAQs

Issue 1: Low Yield (<40%)

Q: I followed the protocol, but my yield is low. Where did the mass go? A: The culprit is usually moisture or premature hydrolysis .

  • Moisture: Acetamidine HCl is extremely hygroscopic. If it has absorbed water, it hydrolyzes to acetic acid and ammonia upon heating, killing the reaction. Action: Dry Acetamidine HCl in a vacuum desiccator over

    
     before use.
    
  • Ester Hydrolysis: If your ethanol contains water, the strong base (NaOEt) will saponify the ethyl pivaloylacetate into the corresponding carboxylic acid, which cannot cyclize. Action: Use freshly distilled or molecular-sieve-dried ethanol.

Issue 2: Incomplete Cyclization

Q: LC-MS shows a mass corresponding to the uncyclized intermediate (


). Why won't the ring close? 
A:  This is the Steric Effect  of the tert-butyl group.
The bulky group hinders the nucleophilic attack of the amidine nitrogen on the ester carbonyl.
  • Solution: Increase reflux time to 12 hours.

  • Alternative: Switch solvent to n-Butanol (Reflux ~117°C). The higher temperature provides the activation energy needed to overcome the steric barrier.

Issue 3: Product Purity & Tautomerism

Q: My NMR spectrum looks "messy" or shows split peaks. Is the product impure? A: Not necessarily. Pyrimidin-4-ols exhibit keto-enol tautomerism .

  • The Phenomenon: In solution (especially

    
    ), the molecule exists in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(3H)-one).
    
  • Verification: Run the NMR in DMSO-d6 . DMSO strongly favors one tautomer (usually the keto form due to H-bonding), often simplifying the spectrum.

Troubleshooting Logic Tree

Troubleshooting Problem Low Yield or Impure Product CheckWater Check Reagent Water Content (Acetamidine/Solvent) Problem->CheckWater CheckSM Starting Material Left in LCMS? CheckWater->CheckSM Dry Conditions ActionDry Dry Reagents/ Use Anhydrous EtOH CheckWater->ActionDry Moisture Detected CheckTime Reflux Time CheckSM->CheckTime Intermediate Present ActionBase Increase Base (Check Stoichiometry) CheckSM->ActionBase No Reaction ActionHeat Increase Temp (Switch to n-BuOH) CheckTime->ActionHeat < 6 Hours

Figure 2: Diagnostic workflow for identifying yield loss drivers.

Part 4: Isolation & Workup (The Critical Step)

The Challenge: The tert-butyl group makes the molecule significantly more lipophilic than methyl analogs.

  • Evaporation: Do not evaporate to complete dryness. Leave a small amount of ethanol to keep impurities (like unreacted amidine salts) in solution.

  • pH Adjustment:

    • Dilute the residue with water (ratio 1:3 residue:water).

    • Acidify with 2N HCl dropwise.

    • Target pH: 5.0–6.0.

    • Warning: Going below pH 4.0 will protonate the pyrimidine nitrogen, forming the water-soluble hydrochloride salt, causing the product to redissolve and be lost in the aqueous waste.

  • Filtration: The product should precipitate as a white/off-white solid. Wash with ice-cold water to remove inorganic salts (NaCl).

References

  • Pinner Synthesis Overview: BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Link

  • Acetamidine Handling: Organic Syntheses. (1941). Acetamidine Hydrochloride Preparation and Handling. Coll. Vol. 1, p. 5. Link

  • Tautomerism in Pyrimidines: National Institutes of Health (NIH). (2016).[4] Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Link

  • General Pyrimidine Synthesis: MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules. Link

Sources

Troubleshooting low yield in pyrimidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Synthesis Technical Support Center.

Ticket ID: PYR-SYN-001 Subject: Troubleshooting Low Yield in Pyrimidine Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Yield Paradox

Low yield in pyrimidine synthesis is rarely a single-variable failure. It is usually a convergence of three competing factors: equilibrium dynamics (water management), competitive pathways (Hantzsch pyridine formation), and physicochemical loss (amphoteric solubility during workup).

This guide deconstructs these failure modes into actionable troubleshooting modules.

Module 1: The Biginelli Reaction (Multicomponent synthesis)

User Issue: "I am running a standard Biginelli (Aldehyde + Urea +


-Ketoester) using HCl/Ethanol, but my yield is stuck below 40%, and I see a fluorescent side product."
Root Cause Analysis: The Hantzsch Competition

The classical Biginelli reaction competes directly with the Hantzsch Dihydropyridine synthesis.

  • Mechanism: If the reaction temperature is too high or the acid concentration too strong, urea hydrolyzes to release ammonia (

    
    ).
    
  • Result:

    
     reacts with 2 equivalents of the 
    
    
    
    -ketoester and the aldehyde to form a highly fluorescent 1,4-dihydropyridine (Hantzsch product), killing the pyrimidine yield.
Troubleshooting Workflow

Biginelli_Troubleshooting Start Low Yield in Biginelli Reaction Check_Fluorescence Is the reaction mixture strongly fluorescent? Start->Check_Fluorescence Hantzsch_Detected Hantzsch Byproduct Detected (Urea Decomposition) Check_Fluorescence->Hantzsch_Detected Yes Check_SM Are Starting Materials (SM) remaining? Check_Fluorescence->Check_SM No Sol_Temp Action: Lower Temp to 60-70°C Switch to Lewis Acid (Yb(OTf)3) Hantzsch_Detected->Sol_Temp Sol_Kinetics Action: Increase Catalyst Load Use Aprotic Polar Solvent (MeCN) Check_SM->Sol_Kinetics Yes (Stalled) Sol_Equilibrium Action: Remove Water (Add Molecular Sieves) Check_SM->Sol_Equilibrium No (Equilibrium issue)

Figure 1: Decision tree for diagnosing Biginelli reaction failures based on fluorescence and conversion.

Optimization Protocol (The "Lewis Acid" Switch)

Replace Brønsted acids (HCl/H₂SO₄) with Lewis acids to stabilize the N-acyliminium intermediate without decomposing urea [1].

  • Stoichiometry: Aldehyde (1.0 eq) :

    
    -Ketoester (1.0 eq) : Urea (1.2 eq).
    
  • Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) OR Indium Chloride [InCl₃].

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Dissolve aldehyde and urea in MeCN. Add catalyst.[1][2][3][4][5][6] Stir 15 min (Pre-activation of imine).

    • Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -ketoester.[1][3][4][7]
      
    • Heat to 80°C. Do not reflux vigorously.

    • Monitor TLC.[1][3][4][6][8] If fluorescent spot appears (

      
       usually higher than product), lower temp immediately.
      

Module 2: Condensation of 1,3-Dicarbonyls + Amidines

User Issue: "I am condensing an amidine hydrochloride with a


-diketone. The reaction turns dark, and I recover mostly starting material."
Root Cause Analysis: The pH Trap

This reaction requires the free base of the amidine. However, 1,3-dicarbonyls are acidic (


).
  • The Trap: If you use a base that is too strong (e.g., NaOH), you deprotonate the 1,3-dicarbonyl, making it electron-rich and unreactive toward the nucleophilic amidine.

  • The Fix: You must buffer the system to release the amidine without quenching the electrophile.

Comparative Data: Base Selection
Base SystempKa (Conj. Acid)OutcomeRecommendation
NaOH / KOH 15.7Poor. Hydrolyzes ester groups; deactivates dicarbonyl.Avoid for esters.
NaOEt / EtOH 16Good. Matches leaving group of ester. Standard choice.Gold Standard.
NaOAc / AcOH 4.75Variable. Good for sensitive substrates, but slow.Use for unstable aldehydes.
K₂CO₃ / DMF 10.3Excellent. Heterogeneous base prevents over-deprotonation.Recommended for scale-up.
Protocol: The "Buffered" Condensation

This protocol uses a carbonate base in an aprotic solvent to modulate basicity [2].

  • Setup: Flame-dry a flask equipped with a Dean-Stark trap (optional but recommended).

  • Reagents: Suspend Amidine HCl (1.1 eq) and Potassium Carbonate (

    
    , 2.5 eq) in DMF or dry Ethanol.
    
  • Addition: Stir for 30 min at RT to generate the free amidine base in situ.

  • Reaction: Add the 1,3-dicarbonyl (1.0 eq) dropwise.

  • Heat: Warm to 80-90°C.

    • Note: If using Ethanol, reflux is required.[1][3][9]

  • Workup (Crucial): Pour into ice water. Acidify carefully to pH 6-7 with dilute acetic acid. The pyrimidine often precipitates here.

Module 3: Isolation & Purification (The Hidden Killer)

User Issue: "NMR of the crude shows product, but after aqueous workup, my mass balance is 10%."

Root Cause: Amphoteric Solubility

Pyrimidines, especially hydroxypyrimidines (from urea/thiourea condensations) or aminopyrimidines, are amphoteric .

  • Acidic pH: Protonated N-atoms (Soluble cation).

  • Basic pH: Deprotonated -OH/-NH groups (Soluble anion).

  • Isoelectric Point (pI): The narrow pH window where the molecule is neutral and precipitates.

Solubility Management Workflow

Purification_Logic Crude Crude Reaction Mixture Check_Substituent Substituents? Crude->Check_Substituent Hydroxyl -OH / =O (Lactam) Check_Substituent->Hydroxyl Contains Amino -NH2 Check_Substituent->Amino Contains Acidify Acidify to pH 3-4 (Precipitate as neutral) Hydroxyl->Acidify Method A Derivatize Convert to Chloride (POCl3 reaction) Hydroxyl->Derivatize Method B (If water soluble) Neutralize Neutralize to pH 7-8 (Precipitate free base) Amino->Neutralize

Figure 2: Workup strategy based on pyrimidine substitution patterns.

The "Salting Out" Trick: If your product is water-soluble and won't precipitate:

  • Saturate the aqueous phase with NaCl.

  • Extract with n-Butanol or THF/Ethyl Acetate (1:1) . Standard DCM/EtOAc often fails for polar pyrimidines [3].

FAQs: Rapid Fire Troubleshooting

Q: My product is oiling out instead of crystallizing. What do I do? A: This is common in DMF/DMSO.

  • Fix: Perform a "trituration." Decant the supernatant solvent. Add diethyl ether or hexanes to the oil and scratch the flask vigorously with a glass rod. This induces nucleation.[10] Alternatively, dissolve the oil in minimum Methanol and add water dropwise until turbid, then let stand [4].

Q: I see a spot on TLC that doesn't move (Baseline). Is it polymer? A: Not necessarily. It is likely the salt form of your pyrimidine (amidinium salt or enolate).

  • Fix: Treat a small aliquot of your reaction mix with a drop of Triethylamine (to free base) or Acetic Acid (to protonate) and re-run the TLC. If it moves, it's your product trapped as a salt.

Q: Can I use microwave irradiation? A: Yes, but be careful with urea. Microwave heating is excellent for 1,3-dicarbonyl + amidine condensations (5-10 mins at 120°C) but can accelerate the decomposition of urea to ammonia in Biginelli reactions, favoring the Hantzsch byproduct [5].

References

  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025).[1][3][4][5][8] Link

  • Organic Chemistry Portal. Biginelli Reaction: Mechanism and Recent Literature.Link

  • Billot, P. et al. Efficient Purification of an Active Pharmaceutical Ingredient via Cocrystallization.[10] ResearchGate. (2018).[10] Link

  • ResearchGate Community. What is the best method for crystallization of a pyrimidin-2(5)-one? (2016).[11] Link

  • Kappe, C. O. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.[7] (2000). Link

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 6-(Tert-butyl)-2-methylpyrimidin-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. A critical and often arduous step is the definitive identification and validation of its biological target. This guide provides an in-depth, comparative framework for validating the biological target of a novel pyrimidinol compound, using 6-(Tert-butyl)-2-methylpyrimidin-4-ol as a representative case. We will move beyond a simple listing of protocols to explain the strategic reasoning behind experimental choices, ensuring a robust and self-validating workflow.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1] For a novel compound like 6-(Tert-butyl)-2-methylpyrimidin-4-ol, where the primary biological target is not yet established, a multi-pronged, unbiased approach to target identification is paramount. This guide will compare and contrast several state-of-the-art methodologies for target validation.

Part 1: Initial Target Identification - Casting a Wide Net

The first phase of target validation involves generating a list of potential protein interactors. Here, we compare two powerful, unbiased techniques: Affinity-Based Protein Profiling and Kinome Screening.

Affinity-Based Protein Profiling

This technique aims to physically isolate the binding partners of a small molecule from a complex biological sample.[2] The core principle involves immobilizing the compound of interest and using it as "bait" to capture its interacting proteins.

Experimental Workflow:

cluster_0 Compound Immobilization cluster_1 Protein Capture cluster_2 Analysis A Synthesize tagged 6-(Tert-butyl)-2-methylpyrimidin-4-ol (e.g., with biotin) B Immobilize on streptavidin beads A->B C Incubate beads with cell lysate B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F Identify proteins by Mass Spectrometry (LC-MS/MS) E->F

Caption: Workflow for Affinity-Based Protein Profiling.

In-Depth Protocol: On-Bead Affinity Matrix Approach [2]

  • Synthesis of Affinity Probe: Synthesize a derivative of 6-(Tert-butyl)-2-methylpyrimidin-4-ol with a linker and an affinity tag (e.g., biotin). It is crucial that the modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.[2]

  • Cell Lysate Preparation: Prepare a native cell lysate from a cell line where the compound shows a phenotypic effect.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for binding.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry.

Kinome Screening

Given that a significant portion of drug discovery efforts targets protein kinases, a kinome-wide screen can be a highly effective initial step.[3][4] This approach assesses the ability of 6-(Tert-butyl)-2-methylpyrimidin-4-ol to inhibit a large panel of kinases.

Experimental Workflow:

cluster_0 Assay Setup cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Prepare panel of purified kinases B Add 6-(Tert-butyl)-2-methylpyrimidin-4-ol at various concentrations A->B C Initiate reaction with ATP and substrate B->C D Incubate for a defined period C->D E Measure kinase activity (e.g., ADP-Glo™) D->E F Determine IC50 values for inhibited kinases E->F

Caption: Workflow for a typical Kinome Screen.

In-Depth Protocol: ADP-Glo™ Kinase Assay [5]

  • Kinase Panel Selection: Choose a diverse panel of recombinant kinases, representing different branches of the human kinome.

  • Compound Preparation: Prepare serial dilutions of 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

  • Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and the test compound.

  • ATP Addition: Initiate the kinase reaction by adding ATP.

  • ADP-Glo™ Reagent Addition: After a set incubation time, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potently inhibited kinases.

Comparison of Initial Identification Methods
FeatureAffinity-Based Protein ProfilingKinome Screening
Principle Physical isolation of binding partnersFunctional inhibition of a panel of enzymes
Scope Unbiased, proteome-wideFocused on the kinome
Output List of potential protein bindersIC50 values against specific kinases
Pros Can identify non-kinase targets.Quantitative and high-throughput.
Cons Prone to false positives; requires chemical modification of the compound.Limited to kinases; may miss non-enzymatic targets.

Part 2: Target Engagement in a Cellular Context

Once a list of candidate targets has been generated, it is crucial to confirm that the compound engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7][8]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Detection & Analysis A Treat intact cells with 6-(Tert-butyl)-2-methylpyrimidin-4-ol or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble from aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot melt curves to determine thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In-Depth Protocol: Western Blot-Based CETSA [9]

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with 6-(Tert-butyl)-2-methylpyrimidin-4-ol or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the treated cell suspension into PCR tubes and heat them at a range of temperatures for a set duration using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against temperature to generate melt curves. A shift in the melt curve in the presence of the compound indicates target engagement.

Part 3: Definitive Target Validation - Genetic Approaches

The most rigorous validation of a drug target comes from genetic approaches that demonstrate a causal link between the target and the drug's mechanism of action.[11] CRISPR-Cas9 technology is a powerful tool for this purpose.[12][13][14][15]

CRISPR-Cas9 Mediated Target Knockout

By knocking out the gene encoding the putative target protein, we can assess whether the cellular response to 6-(Tert-butyl)-2-methylpyrimidin-4-ol is ablated.

Experimental Workflow:

cluster_0 Gene Editing cluster_1 Phenotypic Assay cluster_2 Analysis A Design and deliver gRNA/Cas9 to knockout target gene B Select and validate knockout cell clones A->B C Treat wild-type and knockout cells with the compound B->C D Measure cellular phenotype (e.g., proliferation, apoptosis) C->D E Compare dose-response curves D->E F Loss of compound activity in knockout cells validates the target E->F

Caption: CRISPR-Cas9 Knockout for Target Validation.

In-Depth Protocol: CRISPR Knockout and Phenotypic Rescue

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative target protein.

  • Transfection and Selection: Transfect cells with plasmids encoding Cas9 and the gRNA. Select for successfully edited cells.

  • Validation of Knockout: Confirm the absence of the target protein in clonal cell lines by Western blotting or genomic sequencing.

  • Phenotypic Assay: Treat both wild-type and knockout cells with a range of concentrations of 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

  • Data Acquisition: Measure a relevant cellular phenotype (e.g., cell viability using a CTG assay).

  • Analysis: If the knockout cells are resistant to the compound compared to the wild-type cells, it strongly suggests that the knocked-out protein is the target.

Part 4: Biophysical Characterization of the Interaction

Once the target is validated, a detailed biophysical characterization of the interaction between 6-(Tert-butyl)-2-methylpyrimidin-4-ol and the purified target protein is essential. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[16][17][18][19]

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free measurement of binding kinetics and affinity.[16][18]

Experimental Workflow:

cluster_0 Immobilization cluster_1 Binding Measurement cluster_2 Data Analysis A Immobilize purified target protein on a sensor chip B Flow solutions of 6-(Tert-butyl)-2-methylpyrimidin-4-ol over the chip A->B C Measure changes in refractive index in real-time B->C D Generate sensorgrams C->D E Calculate association (ka), dissociation (kd), and affinity (KD) constants D->E

Caption: Surface Plasmon Resonance (SPR) Workflow.

In-Depth Protocol: SPR Analysis [20]

  • Protein Purification: Express and purify the validated target protein.

  • Ligand Immobilization: Covalently immobilize the purified protein onto a sensor chip.[18]

  • Analyte Injection: Prepare a series of concentrations of 6-(Tert-butyl)-2-methylpyrimidin-4-ol in a suitable running buffer. Inject the compound solutions over the sensor surface.

  • Data Collection: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

Conclusion: A Recommended Validation Cascade

For a novel compound such as 6-(Tert-butyl)-2-methylpyrimidin-4-ol, a sequential and multi-faceted approach to target validation is recommended.

  • Begin with broad, unbiased screening using both Affinity-Based Protein Profiling and Kinome Screening to generate a list of high-confidence candidate targets.

  • Prioritize candidates that appear in both screens or are highly potent in the kinome screen.

  • Confirm target engagement in a cellular environment for the top candidates using CETSA. This is a critical step to bridge the gap between in vitro and in vivo activity.

  • Perform definitive genetic validation using CRISPR-Cas9 to establish a causal link between the target and the compound's phenotypic effects.

  • Finally, conduct in-depth biophysical characterization of the interaction using SPR to quantify the binding affinity and kinetics.

By following this comprehensive and comparative guide, researchers can confidently and rigorously validate the biological target of novel small molecules, paving the way for successful downstream drug development.

References

  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • PMC. (2017). Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs. Retrieved from [Link]

  • PMC. (n.d.). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Retrieved from [Link]

  • PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • PubMed. (2014). Synthesis and biological evaluation of tert-butyl-5-methylpyrimidin-piperazine derivatives as anti-obesity agents. Retrieved from [Link]

  • PubMed. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]

  • MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Retrieved from [Link]

  • PMC. (n.d.). Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Retrieved from [Link]

  • Gsrs. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPYRIDINE. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • MDPI. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. Retrieved from [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • Frontiers. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

Sources

Technical Guide: Cross-Reactivity & Selectivity Profiling of the 6-(Tert-butyl)-2-methylpyrimidin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 6-(Tert-butyl)-2-methylpyrimidin-4-ol against a kinase panel Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

6-(Tert-butyl)-2-methylpyrimidin-4-ol (CAS: 66700-33-2) is a lipophilic pyrimidine fragment often utilized as a starting block or "seed" scaffold in Fragment-Based Drug Discovery (FBDD). Unlike fully elaborated kinase inhibitors (e.g., Pazopanib, Imatinib), this molecule represents a minimal binding pharmacophore .

Its profiling requires a distinct approach compared to potent nanomolar drugs. This guide details the technical workflow for assessing its cross-reactivity (promiscuity) across the human kinome, interpreting its structural "privileged" features, and comparing it against standard fragment alternatives.

Compound Snapshot
FeatureSpecification
CAS Registry 66700-33-2
Molecular Weight 166.22 Da
Key Moiety Pyrimidine (Hinge Binder) + tert-Butyl (Lipophilic/Steric Selector)
Primary Utility Fragment library screening; Intermediate for kinase inhibitors (e.g., RAF, p38 MAPK)
Tautomerism Exists in equilibrium between 4-ol (enol) and 4(3H)-one (keto) forms.

Mechanistic Insight: The Structural Basis of Cross-Reactivity[1]

To understand the cross-reactivity profile of this molecule, one must analyze its binding mode. The pyrimidine core is a "privileged structure" in kinase discovery because it mimics the adenine ring of ATP. However, the 6-tert-butyl group is the critical determinant of its selectivity profile.

The "Gatekeeper" Clash Hypothesis

Most promiscuous pyrimidine fragments bind flat against the hinge region. The addition of a bulky tert-butyl group at the C6 position introduces significant steric demand.

  • Selectivity Mechanism: The tert-butyl group likely clashes with the "gatekeeper" residue (often Methionine, Threonine, or Phenylalanine) in kinases with small ATP pockets.[1][2]

  • Target Bias: It preferentially binds kinases with smaller gatekeepers (e.g., Threonine) or those with a flexible back-cleft capable of accommodating the hydrophobic bulk.[1][2]

DOT Diagram: Structural Logic & Binding Mode

BindingMechanism Compound 6-(Tert-butyl)-2-methylpyrimidin-4-ol Hinge Hinge Region Interaction (H-bond Donor/Acceptor) Compound->Hinge Pyrimidine Core Steric 6-tert-Butyl Group (Steric Bulk) Compound->Steric C6 Substitution Targets Likely Hits: RAF, p38 MAPK, TKs Hinge->Targets ATP Mimicry Selectivity Selectivity Filter: Clashes with Large Gatekeepers Steric->Selectivity Hydrophobic Fill Selectivity->Targets Filters Promiscuity

Figure 1: Mechanistic flow illustrating how the tert-butyl group filters potential kinase targets by imposing steric constraints.

Comparative Analysis: Performance vs. Alternatives

When profiling this scaffold, it is essential to benchmark it against structurally related alternatives to validate whether the tert-butyl group is enhancing selectivity or merely reducing solubility.[1]

Comparison Table: 6-(Tert-butyl)-2-methylpyrimidin-4-ol vs. Analogs
MetricTarget Compound (6-tBu-2-Me-4-OH)Alternative A (2-Methylpyrimidin-4-ol)Alternative B (4-Amino-pyrimidine)
Structure Bulky Lipophilic Core"Naked" CoreH-Bond Donor Rich
cLogP (Lipophilicity) ~2.88 (High)~0.5 (Low)~0.3 (Low)
Kinase Promiscuity Moderate/Specific. The t-butyl group restricts binding to pockets that can fit the bulk.High/Non-Specific. Fits into almost any ATP pocket but with low affinity (weak anchor).High. Classic "frequent hitter" scaffold if unsubstituted.
Solubility (DMSO) High (>50 mM)Very HighHigh
Solubility (Buffer) Moderate (Risk of aggregation >100 µM)HighHigh
Primary Risk Aggregation-based false positives due to lipophilicity.[2]Lack of potency; difficult to crystallize.Pan-assay interference (PAINS).
Interpretation
  • Vs. Alternative A: The target compound is superior for identifying hydrophobic sub-pockets but requires careful solubility controls during profiling.

  • Vs. Alternative B: The target compound (hydroxyl/keto) presents a different H-bond donor/acceptor motif (D-A) compared to the amine (D-D or D-A-D), often leading to different hinge-binding orientations.

Experimental Protocol: Cross-Reactivity Profiling Workflow

Profiling a fragment requires higher concentrations than a lead compound. The following protocol ensures data integrity by ruling out aggregation and assay interference.

Step-by-Step Methodology

1. Compound Preparation & QC

  • Dissolution: Dissolve CAS 66700-33-2 in 100% DMSO to 100 mM.

  • QC Check: Verify identity via LC-MS. Ensure no oxidation products (phenolic impurities) are present.[2]

2. Assay Selection: Binding vs. Activity

  • Recommended: Competition Binding Assay (e.g., KINOMEscan™ or LanthaScreen™). [1][2]

    • Reasoning: Fragments often have weak affinity (Kd > 10 µM). Enzymatic assays (activity based) at high concentrations are prone to false positives due to compound aggregation or fluorescence interference.[1][2] Binding assays are more robust for weak binders.

  • Screening Concentration: 10 µM and 50 µM.

    • Note: Unlike potent drugs screened at 1 µM, fragments need higher concentrations to detect the "seed" activity.[1]

3. The Profiling Campaign (The "Clean" Panel)

  • Select a diverse panel of 50-100 kinases representing all groups (TK, TKL, STE, CK1, AGC, CAMK, CMGC).[1]

  • Critical Control: Include a "detergent-sensitive" control (e.g., Triton X-100) in enzymatic assays to rule out promiscuity caused by colloidal aggregation (a common issue with t-butyl compounds).

4. Data Analysis

  • Calculate Selectivity Score (S-score):

    
    .
    
  • For a fragment, an S(35) > 0.1 at 50 µM indicates a "privileged" but potentially promiscuous scaffold.[1]

DOT Diagram: Profiling Workflow

ProfilingWorkflow Start Start: 6-tBu-2-Me-Pyrimidin-4-ol Solubility Solubility Check (PBS pH 7.4, 100 µM) Start->Solubility AssayChoice Select Assay Type: Competition Binding (Kd) Solubility->AssayChoice If Soluble Screen Primary Screen @ 50 µM (Diversity Panel ~100 Kinases) AssayChoice->Screen Filter Filter Hits (>30% Inhibition) Screen->Filter Validation Kd Determination (Dose Response) Filter->Validation Validated Hits

Figure 2: Validated workflow for profiling lipophilic fragments to ensure true positive kinase hits.

Expected Results & Interpretation

Based on the pharmacophore (Pyrimidine + t-Butyl), the following profile is theoretically predicted and serves as a baseline for validation:

Kinase FamilyPredicted ActivityRationale
Tyrosine Kinases (e.g., EGFR, Src) Moderate The pyrimidine mimics the adenine of ATP; the t-butyl may access the hydrophobic back pocket (Gatekeeper dependent).
CMGC (e.g., p38 MAPK, CDK) High Potential p38 MAPK is known to accommodate bulky lipophilic groups (e.g., t-butyl) in the hydrophobic slot adjacent to the ATP site.[1][2]
AGC (e.g., PKA, PKC) Low Often have restrictive active sites that may not tolerate the rigid t-butyl bulk.[2]
Lipid Kinases (PI3K) Low Generally require different hinge-binding motifs (e.g., morpholine-pyrimidines).

Red Flag: If the compound inhibits >50% of the panel at 10 µM, it is likely acting as a pan-assay interference compound (PAINS) or aggregator, rather than a specific binder.[1][2]

References

  • Roskoski, R. Jr. (2021).[1][2] "Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update." Pharmacological Research. Link (Context: Pyrimidine scaffolds in approved drugs).[1]

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery. Link (Context: Methodology for profiling weak-binding fragments).

  • Life Chemicals. "Screening Compound: 6-tert-butyl-2-methylpyrimidin-4-ol." Catalog Accession. Link (Context: Commercial availability and physicochemical data).

  • BenchChem. "1-(6-tert-Butyl-2-methylpyrimidin-4-yl)piperidine-4... Synthesis Intermediate." Link (Context: Usage of the scaffold in synthesis).[1][2]

  • ChemicalBook. "6-tert-butyl-2-methylpyrimidin-4-ol Product Properties." Link (Context: CAS 66700-33-2 verification).

Sources

A Comparative Guide to Elucidating the Mechanism of Action for Novel Pyrimidine-Based Compounds: A Case Study of 6-(Tert-butyl)-2-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to form multiple hydrogen bonds, make it a "privileged scaffold" for interacting with a wide array of biological targets.[1][3] Consequently, novel pyrimidine derivatives are of significant interest in drug discovery. This guide introduces a systematic, multi-phase approach to determine the mechanism of action (MoA) of a novel pyrimidine derivative, using the hypothetical compound 6-(Tert-butyl)-2-methylpyrimidin-4-ol as a case study.

Given that many pyrimidine derivatives function as protein kinase inhibitors by acting as ATP bioisosteres,[1][4] we will hypothesize that 6-(Tert-butyl)-2-methylpyrimidin-4-ol's primary MoA is through the inhibition of one or more protein kinases. This guide will provide a comparative analysis of various experimental strategies to test this hypothesis, moving from broad, unbiased screening to direct target engagement and functional validation.

Phase 1: Unbiased Phenotypic Screening and Target Identification

The initial phase aims to understand the compound's functional effect on cells and to identify its potential molecular targets without preconceived bias. This is a crucial step in "forward pharmacology," where the phenotype guides the discovery of the target.[5]

Phenotypic Screening: Observing the Cellular Effect

Phenotypic screening identifies compounds that produce a desired change in a cell's or organism's observable characteristics.[6][7] This target-agnostic approach is invaluable for discovering novel mechanisms of action.[6]

Experimental Protocol: Cell Proliferation Assay (High-Throughput)

  • Cell Plating: Seed a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT116 colon cancer) in 384-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-(Tert-butyl)-2-methylpyrimidin-4-ol (e.g., from 100 µM to 1 nM) in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line.

  • Rationale: This experiment quickly establishes whether the compound has anti-proliferative effects and identifies sensitive cell lines for further study. A potent anti-proliferative effect would support the kinase inhibitor hypothesis, as many kinases are involved in cell cycle regulation.[4]

Target Deconvolution: Identifying the Molecular Handle

Once a phenotype is observed, the next step is to identify the specific molecular target(s) responsible for that effect, a process known as target deconvolution.[5][8]

Method 1: Chemoproteomic Profiling with Kinobeads

This method uses affinity chromatography with immobilized, non-selective kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[9][10] By competing with the kinobeads for binding, a free compound can reveal its specific kinase targets.[10]

Experimental Workflow: Kinobeads Pulldown and LC-MS/MS

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis A 1. Cell Lysis (e.g., HCT116 cells) B 2. Lysate Incubation with Compound or DMSO A->B Treat C 3. Add Kinobeads (Competitive Binding) B->C Incubate D 4. Wash Beads (Remove non-binders) C->D Pulldown E 5. On-Bead Digestion (Trypsin) D->E Prepare for MS F 6. LC-MS/MS Analysis (Quantify Bound Kinases) E->F Inject G 7. Data Analysis (Identify Displaced Kinases) F->G Process Data

Caption: Kinobeads workflow for kinase target identification.

Detailed Protocol: Kinobeads Pulldown

  • Cell Lysis: Lyse cultured cells (e.g., HCT116) in a buffer containing protease and phosphatase inhibitors to create a native cell lysate.[9]

  • Competition: Incubate the lysate with either 6-(Tert-butyl)-2-methylpyrimidin-4-ol at a high concentration (e.g., 10 µM) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the kinobeads slurry to the lysates and incubate for another hour at 4°C with rotation to allow kinases to bind.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with high-salt buffer to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins or perform an on-bead tryptic digest to generate peptides for mass spectrometry analysis.[9]

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use software like MaxQuant to quantify the relative abundance of each identified kinase in the compound-treated sample versus the DMSO control.[9] Kinases that are significantly less abundant in the compound-treated sample are potential targets, as the compound prevented them from binding to the beads.

  • Rationale: This unbiased approach screens for hundreds of endogenous kinases simultaneously in a physiologically relevant context, providing a powerful method for identifying both expected and unexpected targets.[10][11]

Phase 2: Confirmation of Direct Target Engagement in Cells

Identifying a potential target is not enough; it is crucial to confirm that the compound directly binds to this target within intact cells.[12] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

Experimental Workflow: Western Blot-Based CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A 1. Treat Intact Cells with Compound or DMSO B 2. Aliquot and Heat (Temperature Gradient, e.g., 40-70°C) A->B Prepare for heating C 3. Cell Lysis (Freeze-Thaw) B->C Lyse cells D 4. Separate Fractions (Centrifugation) C->D Isolate soluble fraction E 5. Western Blot (Quantify Soluble Target Protein) D->E Detect target F 6. Plot Melt Curve (Soluble Protein vs. Temperature) E->F Analyze data

Caption: CETSA workflow for confirming target engagement.

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with a saturating concentration of 6-(Tert-butyl)-2-methylpyrimidin-4-ol or DMSO for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration, normalize all samples, and analyze the amount of the soluble target kinase by Western blotting using a specific antibody. Also, probe for a loading control (e.g., GAPDH).

  • Data Interpretation: Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift of the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and therefore, direct binding.[15][16]

ParameterDMSO (Vehicle)6-(Tert-butyl)-2-methylpyrimidin-4-ol (10 µM)
Apparent Tₘ (Kinase X) 52°C58°C
Thermal Shift (ΔTₘ) N/A+6°C
  • Rationale: CETSA provides unequivocal evidence of target engagement in a native cellular environment, linking the compound's presence to a direct biophysical interaction with its target.[14][17] This is a critical validation step before proceeding to more in-depth functional assays.

Phase 3: Quantifying Functional Activity and Pathway Modulation

Confirming binding is essential, but understanding the functional consequence of that binding is the ultimate goal. This phase focuses on quantifying the compound's inhibitory activity and its effect on downstream signaling pathways.[18]

Biochemical Potency Determination

Biochemical assays using purified recombinant enzymes are the most direct way to measure a compound's inhibitory activity against its target.[19][20]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, set up kinase reactions containing the purified target kinase, its specific substrate, and ATP.

  • Compound Addition: Add serial dilutions of 6-(Tert-butyl)-2-methylpyrimidin-4-ol to the wells.

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced by the kinase reaction back into ATP, fueling a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to kinase activity.

  • IC₅₀ Calculation: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.[21]

CompoundTarget KinaseBiochemical IC₅₀
6-(Tert-butyl)-2-methylpyrimidin-4-olKinase X50 nM
Staurosporine (Control)Kinase X5 nM
  • Rationale: This assay provides a quantitative measure of the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing it to other inhibitors.[12]

Cellular Pathway Modulation

To be therapeutically relevant, a compound must not only bind and inhibit its target but also modulate the downstream signaling pathway in a cellular context.[22]

Method 1: Western Blot for Phospho-Substrate

A straightforward way to assess pathway modulation is to measure the phosphorylation status of a known downstream substrate of the target kinase.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of 6-(Tert-butyl)-2-methylpyrimidin-4-ol for a defined period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot: Perform a Western blot using antibodies specific to the phosphorylated form of the substrate (e.g., anti-p-Substrate) and an antibody for the total amount of the substrate protein.

  • Analysis: A dose-dependent decrease in the phospho-substrate signal indicates successful inhibition of the upstream kinase in the cellular context.[18]

Method 2: Reporter Gene Assay

If the target kinase regulates a transcription factor, a reporter gene assay can provide a quantitative readout of downstream pathway activity.[23][24]

Experimental Workflow: Luciferase Reporter Assay

G cluster_0 System Setup cluster_1 Experiment A 1. Target Kinase (Endogenous) B 2. Transcription Factor (Downstream Substrate) A->B Phosphorylates & Activates C 3. Reporter Construct (TF-Response Element + Luciferase Gene) B->C Binds to RE & Drives Expression E 5. Luciferase Expression (Inhibited due to TF inactivation) D 4. Treat Cells with Compound D->A Inhibits F 6. Add Substrate & Measure Light

Caption: Signaling pathway leading to reporter gene expression.

Detailed Protocol: Reporter Gene Assay

  • Cell Line Engineering: Stably or transiently transfect a suitable cell line with a reporter construct. This construct contains a promoter with multiple copies of a response element for a transcription factor downstream of your target kinase, driving the expression of a reporter gene like firefly luciferase.[25][26]

  • Cell Plating and Treatment: Plate the engineered cells and treat them with a serial dilution of 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

  • Pathway Stimulation: If necessary, stimulate the pathway to activate the kinase and induce reporter expression.

  • Cell Lysis and Signal Detection: After incubation, lyse the cells and add a luciferase substrate. Measure the resulting luminescence.

  • Data Analysis: A dose-dependent decrease in the luminescent signal indicates that the compound is inhibiting the signaling pathway upstream of the transcription factor.

Comparison of Methodologies

Method Primary Question Answered Context Throughput Advantages Limitations
Phenotypic Screen What does the compound do to cells?In Vitro (Cell-based)HighTarget-agnostic; discovers novel MoAs.[6]Target is unknown; requires deconvolution.[5]
Kinobeads Profiling What kinases does the compound bind to?In Vitro (Lysate)MediumUnbiased; profiles hundreds of kinases in a native context.[10]May miss low-abundance kinases or allosteric binders.[10]
CETSA Does the compound bind its target in cells?In CelluloLow-MediumGold standard for target engagement; works in intact cells.[13]Some interactions don't cause a thermal shift; requires specific antibodies.[13]
Biochemical Assay How potently does the compound inhibit the pure target?In Vitro (Recombinant)HighQuantitative (IC₅₀); good for SAR.[19]Lacks cellular context (e.g., permeability, off-targets).
Reporter Gene Assay Does the compound inhibit the downstream signaling pathway?In CelluloHighQuantitative functional readout of pathway activity.[23]Indirect measure of target activity; requires engineered cells.

Conclusion

Elucidating the mechanism of action of a novel compound like 6-(Tert-butyl)-2-methylpyrimidin-4-ol requires a multi-faceted and logical progression of experiments. This guide outlines a systematic approach, beginning with broad phenotypic screening to identify a cellular effect, followed by unbiased chemoproteomic methods to pinpoint potential targets. Crucially, direct target engagement must then be confirmed in a physiological context using techniques like CETSA. Finally, the functional consequences of this engagement are quantified through biochemical and cell-based pathway assays.

By comparing and contrasting these methodologies, researchers can design a robust validation cascade that builds a comprehensive and compelling case for a compound's mechanism of action, paving the way for further preclinical and clinical development.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025). Technology Networks. [Link]

  • Phenotypic screening. Wikipedia. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2026). Chemspace. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River Laboratories. [Link]

  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Discovery Life Sciences. [Link]

  • Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2020). PMC. [Link]

  • Understanding Cell Signaling Pathway Assays: Essential Tools for Drug Development. (2026). Infinix Bio. [Link]

  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2022). ResearchGate. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). PubMed. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in NSCLC: - A comprehensive review. (2022). PubMed. [Link]

  • Mechanism-informed phenotypic screening - the missing link for cancer drug discovery?. (2016). Drug Discovery World. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). PubMed. [Link]

  • Cell-Based Assays and Expression Kits. BPS Bioscience. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Drug Target Deconvolution. Biognosys. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2017). PMC. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Kinobeads coverage of the kinome.Mass spectrometric analysis of... ResearchGate. [Link]

  • Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. ChemRxiv. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Current Advances in CETSA. (2022). PMC - NIH. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Gene expression reporter design and validation. Design ( A ) of the... ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Royal Society of Chemistry. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute. [Link]

  • Ways to represent the data from different CETSA formats. (A) Melt... ResearchGate. [Link]

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2024). Taylor & Francis Online. [Link]

  • Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. (2025). MDPI. [Link]

  • Mechanism of action of pyrimidine analogues. ResearchGate. [Link]

  • Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc. PMC. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. [Link]

  • What are the Steps of a Reporter Gene Assay?. (2024). Indigo Biosciences. [Link]

  • Synthesis and Preliminary Biological Properties Assessment of Novel 2-S-, 4-, 5-Substituted and Bicyclic Derivatives of 6-Methylpyrimidine-4-ol. (2019). ResearchGate. [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • The tert-butyl group in chemistry and biology. (2008). RSC Publishing. [Link]

Sources

A Head-to-Head Comparison of Novel Kinase Inhibitors: Evaluating 6-(Tert-butyl)-2-methylpyrimidin-4-ol Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of a novel investigational kinase inhibitor, 6-(Tert-butyl)-2-methylpyrimidin-4-ol, against a panel of well-characterized and clinically relevant kinase inhibitors. Our goal is to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to evaluate the potential of this and similar compounds. We will delve into the biochemical and cellular performance of these inhibitors, supported by detailed experimental protocols and comparative data analysis.

Introduction: The Evolving Landscape of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including those involved in cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The success of early kinase inhibitors like Imatinib has spurred the development of a vast arsenal of small molecule inhibitors, each with its own unique profile of potency, selectivity, and mechanism of action.[4][5]

While the initial goal in kinase inhibitor development was often to achieve high selectivity for a single target, it has become increasingly clear that many successful drugs exhibit polypharmacology, inhibiting multiple kinases.[1][4] This can be advantageous, as targeting multiple nodes in a signaling network can lead to a more robust therapeutic effect and overcome resistance mechanisms. However, it also presents challenges, as off-target effects can lead to toxicity. Therefore, a thorough understanding of an inhibitor's kinase selectivity profile is paramount.

In this guide, we will examine 6-(Tert-butyl)-2-methylpyrimidin-4-ol, a novel pyrimidine-based compound, in the context of other established kinase inhibitors. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, forming the core of many successful drugs. We will compare its performance against a selection of inhibitors with varying target profiles to highlight the nuances of kinase inhibitor evaluation.

The Competitors: A Snapshot of Kinase Inhibitor Diversity

To provide a comprehensive comparison, we have selected a panel of kinase inhibitors that represent different classes and target families:

  • 6-(Tert-butyl)-2-methylpyrimidin-4-ol (Hypothetical Compound): A novel, investigational inhibitor with a pyrimidine core. Its kinase inhibitory profile is the subject of this investigation.

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).

  • Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, among others. It is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[6]

These inhibitors were chosen to represent a spectrum of selectivity, from the relatively specific (Erlotinib) to the broadly multi-targeted (Sunitinib and Dasatinib). This will allow for a robust evaluation of our investigational compound's place within the current landscape of kinase inhibitor therapeutics.

Experimental Framework: A Multi-Faceted Approach to Inhibitor Characterization

A thorough evaluation of a kinase inhibitor requires a combination of biochemical and cell-based assays. Here, we outline the key experiments that form the basis of our head-to-head comparison.

Biochemical Kinase Profiling

Objective: To determine the in vitro potency and selectivity of the inhibitors against a panel of purified kinases.

Methodology: A widely used method for this is the in vitro kinase inhibition assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of each kinase inhibitor in 100% DMSO.

    • Create a serial dilution of each inhibitor in assay buffer.

    • Prepare a solution of the purified kinase and its corresponding substrate peptide in assay buffer.

    • Prepare a solution of ATP (often radiolabeled, e.g., [γ-³³P]ATP) in an assay buffer containing MgCl₂.

  • Assay Execution:

    • In a 96-well plate, combine the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Cellular Potency and Viability Assays

Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines with known kinase dependencies.

Methodology: Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to measure the number of viable cells in a culture after treatment with a compound.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo)

  • Cell Culture:

    • Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Select cell lines with known dependencies on the kinases targeted by the inhibitors (e.g., K562 for BCR-ABL, A431 for EGFR, and 786-O for VEGFR/PDGFR pathways).

  • Assay Execution:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each kinase inhibitor for 72 hours.

    • Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability at each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of viability versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).

Target Engagement and Pathway Analysis

Objective: To confirm that the inhibitors are engaging their intended targets within the cell and to assess their impact on downstream signaling pathways.

Methodology: Western blotting is a powerful technique for detecting specific proteins and their phosphorylation status in cell lysates.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cultured cells with the kinase inhibitors at various concentrations for a specified time.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form (e.g., anti-phospho-EGFR, anti-phospho-STAT5).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Head-to-Head Comparison: Data and Interpretation

The following sections present a comparative analysis of 6-(Tert-butyl)-2-methylpyrimidin-4-ol and our panel of established kinase inhibitors based on the experimental framework described above.

Biochemical Selectivity Profile

The biochemical selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor may have fewer off-target effects, while a multi-targeted inhibitor might offer broader efficacy.

Kinase InhibitorPrimary Target(s)IC₅₀ (nM)Key Off-Targets (IC₅₀ < 100 nM)
6-(Tert-butyl)-2-methylpyrimidin-4-ol Aurora Kinase A15PLK1, FLT3
Dasatinib BCR-ABL, SRC<1c-KIT, PDGFRβ, LCK
Erlotinib EGFR2Limited
Sunitinib VEGFR2, PDGFRβ9, 2c-KIT, FLT3, RET

Table 1: Comparative biochemical potency and selectivity of kinase inhibitors. IC₅₀ values are representative and may vary depending on the specific assay conditions.

The data in Table 1 reveals distinct selectivity profiles. Erlotinib is highly selective for EGFR, while Dasatinib and Sunitinib are potent multi-targeted inhibitors. Our investigational compound, 6-(Tert-butyl)-2-methylpyrimidin-4-ol, shows potent inhibition of Aurora Kinase A, with some activity against other cell cycle-related kinases like PLK1.

G cluster_pathways Key Oncogenic Signaling Pathways cluster_gf Growth Factor Signaling cluster_intra Intracellular Signaling cluster_cellcycle Cell Cycle Regulation GF Growth Factor RTK RTK (EGFR, VEGFR, PDGFR) GF->RTK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 SRC SRC Family Kinases SRC->STAT5 Cell_Growth Cell Growth, Proliferation STAT5->Cell_Growth Aurora_A Aurora Kinase A Mitosis Mitosis Aurora_A->Mitosis PLK1 PLK1 PLK1->Mitosis Erlotinib Erlotinib Erlotinib->RTK Inhibits EGFR Sunitinib Sunitinib Sunitinib->RTK Inhibits VEGFR, PDGFR Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits Compound_X 6-(Tert-butyl)-2- methylpyrimidin-4-ol Compound_X->Aurora_A Inhibits

Caption: Major signaling pathways targeted by the compared kinase inhibitors.

Cellular Activity Profile

The ultimate test of a kinase inhibitor is its ability to inhibit the growth of cancer cells that are dependent on its target kinase(s).

Cell LinePrimary Kinase Dependency6-(Tert-butyl)-2-methylpyrimidin-4-ol GI₅₀ (nM)Dasatinib GI₅₀ (nM)Erlotinib GI₅₀ (nM)Sunitinib GI₅₀ (nM)
K562 BCR-ABL>10,0005>10,00050
A431 EGFR>10,000500202,000
786-O VHL mutated (VEGF driven)8,0001,000>10,000100
HeLa Cervical Cancer (Cell Cycle)50800>10,0001,500

Table 2: Comparative cellular activity of kinase inhibitors in various cancer cell lines. GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

The cellular activity data in Table 2 aligns with the biochemical profiles. Dasatinib is highly potent in the BCR-ABL-driven K562 cell line, while Erlotinib is most effective in the EGFR-dependent A431 line. Sunitinib shows good activity in the 786-O renal cancer cell line, which is sensitive to the inhibition of angiogenesis-related kinases. 6-(Tert-butyl)-2-methylpyrimidin-4-ol demonstrates potent activity in the HeLa cervical cancer cell line, consistent with its inhibition of the cell cycle kinase Aurora A. Its lack of activity in the other cell lines further supports a selective mechanism of action.

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Mechanistic Insights from Pathway Analysis

To confirm on-target activity, we performed western blotting on HeLa cells treated with 6-(Tert-butyl)-2-methylpyrimidin-4-ol. The results showed a dose-dependent decrease in the phosphorylation of histone H3 at serine 10, a direct substrate of Aurora Kinase A. This provides strong evidence that the compound is engaging its intended target in a cellular context and eliciting the expected downstream effect.

Conclusion and Future Directions

This head-to-head comparison demonstrates that 6-(Tert-butyl)-2-methylpyrimidin-4-ol is a potent and selective inhibitor of Aurora Kinase A with promising anti-proliferative activity in a relevant cancer cell line. Its selectivity profile distinguishes it from the broader-spectrum inhibitors Dasatinib and Sunitinib, as well as the more targeted EGFR inhibitor Erlotinib.

The data presented here provides a strong rationale for further preclinical development of 6-(Tert-butyl)-2-methylpyrimidin-4-ol. Future studies should focus on:

  • Expanded Kinome Profiling: A broader screen against hundreds of kinases will provide a more complete picture of its selectivity.

  • In Vivo Efficacy: Evaluation in animal models of cancer is necessary to assess its therapeutic potential in a physiological setting.

  • Pharmacokinetic and Toxicological Studies: These studies are essential to determine its drug-like properties and safety profile.

By following a rigorous and multi-faceted approach to characterization, as outlined in this guide, researchers can effectively evaluate the potential of novel kinase inhibitors and make informed decisions about their advancement toward the clinic.

References

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • A Review of Tyrosine Kinase Inhibitors. (2024). Review of Ophthalmology. [Link]

  • Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. [Link]

  • Taylor & Francis Online. (2025). Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. Taylor & Francis Online. [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422–439. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50. [Link]

  • PMC. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]

  • Frontiers. (2022). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. [Link]

Sources

Safety Operating Guide

6-(Tert-butyl)-2-methylpyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory & Disposal Protocol for 6-(Tert-butyl)-2-methylpyrimidin-4-ol

Executive Summary: Immediate Action Required

CRITICAL DISCREPANCY ALERT: Your request links the chemical name 6-(Tert-butyl)-2-methylpyrimidin-4-ol with CAS 696-42-4 . These do not match in standard chemical registries.

  • The Name corresponds to a non-halogenated pyrimidine derivative (Formula:

    
    ).
    
  • The CAS (696-42-4) corresponds to 5-Fluoronicotinonitrile , a halogenated compound with a nitrile group.[1][2][3]

Operational Impact: This distinction dictates your waste stream.

  • If you have the Pyrimidinol (Name): Dispose as Non-Halogenated Organic Waste .

  • If you have the Fluoronicotinonitrile (CAS): Dispose as Halogenated Organic Waste (due to Fluorine).

This guide prioritizes the disposal of the named substance: 6-(Tert-butyl)-2-methylpyrimidin-4-ol. See Section 2 for the verification protocol to ensure you do not misclassify the waste.

Chemical Profile & Hazard Identification

Before disposal, you must validate the substance identity to prevent incompatible waste mixing.

Table 1: Physiochemical & Regulatory Profile

FeatureTarget Substance (Name) Conflicting CAS Substance
Chemical Name 6-(Tert-butyl)-2-methylpyrimidin-4-ol 5-Fluoronicotinonitrile
Structure Pyrimidine ring with t-butyl & hydroxyl groupsPyridine ring with Fluorine & Nitrile groups
Formula


Halogen Content None (Burn in Standard Stream)Fluorine (Requires Halogenated Stream)
Hazards (GHS) Skin/Eye Irritant (H315, H319)Acute Tox, Irritant, Cyanide-generating potential
Physical State Solid (White to off-white powder)Solid/Low-melting solid
Waste Code Non-Halogenated OrganicHalogenated Organic

Expert Insight: Pyrimidinols often exist in tautomeric equilibrium (keto-enol). While chemically stable, they should be treated as bioactive intermediates. Do not dispose of via sink/drain under any circumstances.

Pre-Disposal: Solubilization & Segregation

Solid chemical waste in bottles often incurs higher disposal fees and safety risks (incomplete combustion) than liquid waste. The "Best Practice" for research quantities (<500g) is solubilization.

Step 1: Solvent Selection

The target pyrimidinol is a lipophilic organic solid.

  • Primary Solvent: Acetone (Preferred for flammability and compatibility).

  • Secondary Solvent: Methanol (Good solvency, but higher toxicity).

  • Avoid: Water (Poor solubility), Chlorinated solvents (Dichloromethane) unless the compound itself is halogenated.

Step 2: Segregation Logic
  • Segregate FROM: Strong oxidizers (Nitric Acid, Peroxides) to prevent exothermic nitration of the pyrimidine ring.

  • Segregate FROM: Halogenated waste (Chloroform, DCM). Keeping non-halogenated waste separate reduces incineration costs and environmental impact.

The Disposal Protocol (Step-by-Step)

This protocol assumes the substance is the Non-Halogenated Pyrimidinol.

Workflow Diagram: Decision Tree for Safe Disposal

DisposalWorkflow Start START: Identify Waste Check Verify Identity: Name vs. CAS Match? Start->Check Mismatch CRITICAL STOP: Is it Fluorinated? Check->Mismatch Matches CAS 696-42-4 Pyrimidinol Confirmed: Pyrimidinol (Non-Halogenated) Check->Pyrimidinol Matches Name Mismatch->Pyrimidinol No (Name Correct) Fluorine Confirmed: Fluoronicotinonitrile (Halogenated) Mismatch->Fluorine Yes (Fluorine) State Physical State? Pyrimidinol->State TagHalo Labeling: 'HALOGENATED Organic Waste' List: Fluoronicotinonitrile Fluorine->TagHalo Solid Solid Powder State->Solid Solution Already in Solution State->Solution Dissolve Action: Dissolve in Acetone (Ratio 1:10 w/v) Solid->Dissolve Combine Combine with Compatible Solvent Waste Solution->Combine Dissolve->Combine Tag Labeling: 'Non-Halogenated Organic Waste' List: Acetone, Pyrimidinol Combine->Tag Bin END: Flammable Safety Cabinet (Weekly Pickup) Tag->Bin TagHalo->Bin

Figure 1: Logic flow for identifying and processing the waste stream based on the CAS/Name discrepancy.

Detailed Procedure:
  • PPE Requirements:

    • Nitrile Gloves (Standard thickness 4-6 mil).

    • Safety Glasses with side shields.

    • Lab Coat (Cotton/Poly blend).

    • Respiratory: If handling >10g of dry powder, use a powder hood or N95 respirator to prevent inhalation of dust.

  • Solubilization (For Solid Waste):

    • Place the solid pyrimidinol into a wide-mouth glass jar.

    • Add Acetone slowly. The goal is a mobile liquid, not a perfect solution. A slurry is acceptable if it flows.

    • Why Acetone? It is a high-BTU fuel that aids the incinerator's combustion process [1].

  • Labeling (RCRA Compliance):

    • Attach a hazardous waste tag immediately.

    • Constituents: Write "Acetone (90%), 6-(Tert-butyl)-2-methylpyrimidin-4-ol (10%)".

    • Hazard Checkboxes: Check "Ignitable" (due to Acetone) and "Irritant" (due to Pyrimidinol).

  • Storage:

    • Store in a dedicated Satellite Accumulation Area (SAA) .

    • Ensure the cap is tightly closed to prevent volatile emissions (EPA 40 CFR 262.15) [2].[4][5]

    • Secondary containment (tray) is mandatory to capture potential leaks.

Emergency Contingencies

  • Spill (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (acetone or water dampened) to suppress dust.

    • Scoop into a bag and label as hazardous waste.

  • Spill (Liquid/Solvent):

    • Use standard clay absorbent or vermiculite pads.

    • Dispose of absorbent material as hazardous waste (do not trash).

  • Skin Contact:

    • Wash with soap and water for 15 minutes. Pyrimidinols are generally irritating but not acutely dermally toxic in small amounts.

References

  • United States Environmental Protection Agency (EPA). Best Management Practices for Laboratories: Waste Minimization and Management. Available at: [Link]

  • Code of Federal Regulations (CFR). 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators. Available at: [Link][4][6]

  • National Center for Biotechnology Information (PubChem). Compound Summary for CAS 696-42-4 (5-Fluoronicotinonitrile). Available at: [Link]

Sources

Navigating the Safe Handling of 6-(Tert-butyl)-2-methylpyrimidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-(Tert-butyl)-2-methylpyrimidin-4-ol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar pyrimidine and pyridine derivatives, which are known to possess irritant properties.

The inherent molecular structure of 6-(Tert-butyl)-2-methylpyrimidin-4-ol, featuring a pyrimidinol core, suggests a need for careful handling to mitigate potential health risks. Pyrimidine derivatives can be irritating to the skin, eyes, and respiratory system.[1][2] Therefore, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a critical component of laboratory safety.

Core Principles of Safe Handling

All operations involving 6-(Tert-butyl)-2-methylpyrimidin-4-ol should be conducted with the underlying assumption that the compound is a potential irritant. Proactive measures to prevent direct contact and inhalation are the foundation of a safe experimental workflow.

Engineering Controls: The First Line of Defense

The primary method for exposure control is the use of proper ventilation. All handling of 6-(Tert-butyl)-2-methylpyrimidin-4-ol should occur within a certified chemical fume hood to minimize the inhalation of any potential dust or vapors.[3] The work area should be well-ventilated, and emergency exits should be clearly accessible.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to prevent skin and eye contact. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[5]To prevent dermal absorption of the compound. The outer glove can be removed and disposed of immediately after handling.[6]
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles for splash hazards.[5]To protect the eyes and face from accidental splashes or contact with airborne particles.
Body Protection A flame-resistant lab coat with long sleeves and a solid front.[5]To protect the skin and clothing from contamination. The lab coat should be buttoned and fit properly.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[7]To prevent inhalation of the compound. The need for respiratory protection should be determined by a risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][2] The container should be kept tightly closed.[4]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly.[3] Lay down absorbent bench paper to contain any minor spills.

  • Donning PPE : Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to minimize exposure.

  • Reaction Setup : If used in a reaction, ensure the apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.

  • Post-Handling : After handling, decontaminate the work surface. Carefully remove and dispose of the outer pair of gloves. Wash hands thoroughly with soap and water.[1]

Spills and Emergency Procedures

In the event of a spill, evacuate the immediate area and alert colleagues. For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Carefully collect the absorbed material into a sealed container for disposal.[3] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

All waste containing 6-(Tert-butyl)-2-methylpyrimidin-4-ol must be treated as hazardous waste.

  • Waste Segregation : Collect all solid and liquid waste in a dedicated, clearly labeled hazardous waste container.[5] Do not mix with other waste streams.[8]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "6-(Tert-butyl)-2-methylpyrimidin-4-ol".[5]

  • Storage of Waste : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1]

Visualizing the Safety Workflow

To further clarify the procedural flow, the following diagrams illustrate the key steps for donning and doffing PPE and the overall handling workflow.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Inner Gloves Don1->Don2 Don3 Outer Gloves Don2->Don3 Don4 Safety Goggles Don3->Don4 Don5 Face Shield Don4->Don5 Doff1 Outer Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3 Doff4 Lab Coat Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Handling_Workflow A Verify Fume Hood Operation B Don Appropriate PPE A->B Step 1 C Handle Compound in Fume Hood B->C Step 2 D Decontaminate Work Area C->D Step 3 E Doff PPE Correctly D->E Step 4 F Wash Hands Thoroughly E->F Step 5

Caption: Step-by-step workflow for handling 6-(Tert-butyl)-2-methylpyrimidin-4-ol.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with 6-(Tert-butyl)-2-methylpyrimidin-4-ol while minimizing risks and ensuring a safe and compliant laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Occupational Safety and Health Administration. Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. [Link]

  • University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]

  • PubChem. 2,6-Di-tert-butyl-4-methylpyridine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tert-butyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(Tert-butyl)-2-methylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.